1-[4-Chloro-3-(trifluoromethyl)phenyl]ethan-1-ol
Overview
Description
“1-[4-Chloro-3-(trifluoromethyl)phenyl]ethan-1-ol” is a chemical compound with the CAS Number: 348-84-5 . It has a molecular weight of 224.61 and its IUPAC name is 1-[4-chloro-3-(trifluoromethyl)phenyl]ethanol .
Synthesis Analysis
A series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives were synthesized . The reactions of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) took place with a number of halogen-substituted molecules in extraordinary yields, due to electronic effects .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8ClF3O/c1-5(14)6-2-3-8(10)7(4-6)9(11,12)13/h2-5,14H,1H3 . This code provides a unique identifier for the molecular structure of the compound.
Physical And Chemical Properties Analysis
This compound has a melting point of -15 °C and a boiling point of 109-109.5 °C (Press: 6 Torr) . Its density is 1.3672 g/cm3 (Temp: 23 °C) . The predicted pKa value is 13.85±0.20 .
Scientific Research Applications
Synthesis Routes and Intermediates
1-[4-Chloro-3-(trifluoromethyl)phenyl]ethan-1-ol serves as a key intermediate in the synthesis of complex organic compounds. For instance, it can be involved in cascade reactions like the Friedel-Crafts cycli-acylalkylation, leading to the formation of 4-substituted tetralen-2-ol phenylacetates, which are crucial for asymmetric transfer hydrogenation and Suzuki coupling processes (Vincek & Booth, 2009).
Catalytic Applications and Enzymatic Reduction
This compound also finds utility in enzymatic reductions. For example, Saccharomyces cerevisiae reductase shows high activity and enantioselectivity towards similar chlorophenyl propanols, highlighting the potential of biocatalytic approaches in synthesizing chiral alcohols, which are valuable in antidepressant drug development (Choi et al., 2010).
Material Science and Polymerization
In material science, the trifluoromethyl group's presence is significant in polymerization processes. Ionic trifluoromethanesulphonates (triflates), related to the trifluoromethyl group in the compound , show strong solvation with their conjugate acid, impacting polymerization outcomes (Souverain et al., 1980).
Photophysical Studies
Moreover, compounds bearing the trifluoromethyl group, similar to 1-[4-Chloro-3-(trifluoromethyl)phenyl]ethan-1-ol, are studied for their photophysical properties. For instance, substituent-dependent photoinduced intramolecular charge transfer was investigated in N-aryl-substituted trans-4-aminostilbenes, which could provide insights into the design of novel photonic and electronic materials (Yang et al., 2004).
Safety And Hazards
properties
IUPAC Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3O/c1-5(14)6-2-3-8(10)7(4-6)9(11,12)13/h2-5,14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMFUMJOARZCIFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Cl)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80661315 | |
Record name | 1-[4-Chloro-3-(trifluoromethyl)phenyl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80661315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-Chloro-3-(trifluoromethyl)phenyl]ethan-1-ol | |
CAS RN |
348-84-5 | |
Record name | 1-[4-Chloro-3-(trifluoromethyl)phenyl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80661315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 348-84-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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